3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide
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Overview
Description
3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide is a synthetic compound with a complex structure that includes a piperazine ring, a pyridine ring, and a carboxamide group
Preparation Methods
The synthesis of 3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. Common synthetic routes include:
Cyclization Reactions: These reactions are used to form the piperazine ring from appropriate precursors.
Nucleophilic Substitution:
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine and carboxylic acid derivative.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents on the pyridine or piperazine rings. Reagents such as halides and organometallic compounds are often used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups on the piperazine and pyridine rings .
Scientific Research Applications
3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties to enhance performance in various industrial processes.
Mechanism of Action
The mechanism of action of 3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide can be compared to other similar compounds, such as:
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are used in medicinal chemistry for their biological activities.
Pyrrolone and Pyrrolidinone Derivatives: These compounds have similar structural features and are studied for their antimicrobial and anticancer properties.
Pyridine Compounds: These compounds share the pyridine ring and are known for their antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-2-5-15-13(19)16-7-8-17(12(18)10-16)11-4-3-6-14-9-11/h3-4,6,9H,2,5,7-8,10H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXMKCCZUUBMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(C(=O)C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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